3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid
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Overview
Description
3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
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Scientific Research Applications
Synthesis of New Compounds
The compound serves as a precursor or intermediate in the synthesis of a wide range of chemical entities. For example, it can be used in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which are key intermediates in the development of antileukemic agents such as imatinib and its isomers. This synthesis pathway involves reactions with various chlorides and aniline derivatives to produce substituted benzamides with potential pharmacological applications (Koroleva et al., 2011).
Heterocyclic Chemistry
In heterocyclic chemistry, the compound is instrumental in generating novel indole derivatives, which have broad applications in medicinal chemistry. For instance, indole carboxylic acids condensed with substituted o-phenylenediamines yield combined indole-benzimidazoles, showcasing the compound's utility in creating heterocyclic structures with potential therapeutic benefits (Wang et al., 2016).
Biological Activities
Research into indole derivatives, including those related to this compound, has demonstrated significant biological activities. For instance, certain indole derivatives are explored for their selective agonistic properties on serotonin receptors, which are crucial for studying mood disorders and developing treatments for various psychiatric conditions (Heinrich et al., 2004). Moreover, indolebutylamines, structurally related to the compound , have shown potential as selective 5-HT(1A) agonists, indicating their relevance in neuropsychopharmacology.
Antimicrobial Activity
The compound and its derivatives have been used to synthesize new heterocycles that exhibit antimicrobial properties. For instance, indole Schiff bases and their reactions with various agents lead to the creation of pyrazole, thioazolidine, oxadiazole, and oxadiazino derivatives, which were screened for antimicrobial activities, demonstrating the compound's role in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2009).
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which are structurally similar, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly dopamine and serotonin receptors, leading to changes in neurotransmitter levels and neuronal activity .
Biochemical Pathways
Based on the known activities of similar compounds, it may be involved in the modulation of dopamine and serotonin pathways .
Pharmacokinetics
It is known that the “drugability” of structurally similar compounds has been evaluated according to lipinski’s rule of five (ro5) .
Result of Action
It can be inferred from related compounds that it may lead to changes in neurotransmitter levels and neuronal activity .
Properties
IUPAC Name |
3-[carboxy-(4-phenylpiperazin-1-yl)methyl]-1-methylindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-23-14-18(17-13-15(21(26)27)7-8-19(17)23)20(22(28)29)25-11-9-24(10-12-25)16-5-3-2-4-6-16/h2-8,13-14,20H,9-12H2,1H3,(H,26,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEVJGJBDOKMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)C(=O)O)C(C(=O)O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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